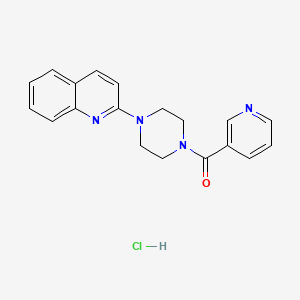
Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride involves the reaction of piperazine with nicotinoyl chloride and 2-quinolinecarboxylic acid. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Nicotinoyl-4-(2-pyridyl)piperazine: This compound has a similar structure but with a pyridine ring instead of a quinoline ring.
1-Nicotinoyl-4-(2-benzyl)piperazine: This compound features a benzyl group instead of a quinoline ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
101153-58-6 |
|---|---|
Molecular Formula |
C19H19ClN4O |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
pyridin-3-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H18N4O.ClH/c24-19(16-5-3-9-20-14-16)23-12-10-22(11-13-23)18-8-7-15-4-1-2-6-17(15)21-18;/h1-9,14H,10-13H2;1H |
InChI Key |
STJPZKOGBGBISD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CN=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















